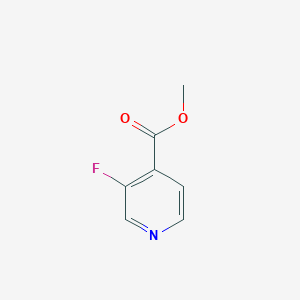

Methyl 3-fluoroisonicotinate

Beschreibung

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Fluorinated pyridine derivatives are a class of compounds that have garnered significant attention in modern organic chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a pyridine ring can profoundly influence the molecule's electronic structure, chemical reactivity, and biological activity. ontosight.airsc.org Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, affecting its reactivity in various chemical transformations, such as nucleophilic substitution. ontosight.ai

The strategic placement of fluorine atoms can modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to cross biological membranes. ontosight.ai This makes fluorinated pyridines valuable scaffolds in the design of new pharmaceuticals and agrochemicals. For instance, they are found in various biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, the unique spectral properties of fluorine allow for its use in 19F NMR spectroscopy, a powerful tool for studying molecular interactions and conformations.

Research Context of Isonicotinic Acid Esters

Isonicotinic acid and its esters are important building blocks in organic synthesis and are precursors to a wide range of pharmaceuticals and other specialty chemicals. researchgate.netmdpi.com The esterification of isonicotinic acid is a common strategy to create more reactive intermediates for subsequent chemical modifications. researchgate.net These esters serve as versatile acylating agents, though their reactivity can be influenced by the nature of the ester group. mdpi.com

Research into isonicotinic acid esters has explored their synthesis, reactivity, and applications. For example, various methods have been developed for the preparation of active esters of isonicotinic acid, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, to facilitate acylation reactions. researchgate.netmdpi.com The saponification, or hydrolysis, of isonicotinic acid methyl ester has also been studied to understand its stability and reaction kinetics. oup.com These fundamental studies provide a basis for the application of isonicotinic acid esters in more complex synthetic endeavors.

Role of Methyl 3-Fluoroisonicotinate as a Key Synthetic Intermediate

This compound is a specialized isonicotinic acid ester that combines the features of both a fluorinated pyridine and an isonicotinic acid ester. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. lookchem.com Its structure allows for a variety of chemical transformations, making it a versatile building block for creating novel compounds with potential therapeutic applications.

One notable application of this compound is in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, it has been used as a precursor in the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a potential tracer for studying demyelination in conditions like multiple sclerosis. nih.gov In this synthesis, the this compound intermediate is first produced and then subsequently hydrolyzed and converted to the desired amine. nih.gov This highlights the compound's role as a crucial stepping stone in multi-step synthetic pathways.

The reactivity of this compound can be precisely controlled, allowing for selective modifications at different positions of the pyridine ring. This controlled reactivity is essential for the construction of complex molecular architectures required for targeted drug design and other advanced chemical research applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXQMQPQJSMLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673216 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876919-08-3 | |

| Record name | Methyl 3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of Methyl 3 Fluoroisonicotinate

Studies on Nucleophilic Substitution Mechanisms in Fluorinated Pyridine (B92270) Systems

The reactivity of methyl 3-fluoroisonicotinate in nucleophilic substitution reactions is largely governed by the principles of nucleophilic aromatic substitution (SNAr). In fluorinated pyridine systems, the electronegative nitrogen atom and additional electron-withdrawing substituents significantly lower the electron density of the ring, making it susceptible to attack by nucleophiles. wikipedia.orguoanbar.edu.iq

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized, partly onto the electronegative nitrogen atom of the pyridine ring, which stabilizes it. nih.gov In the subsequent step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring.

Fluorine is an effective leaving group in SNAr reactions due to the high polarity of the C-F bond, which makes the carbon atom highly electrophilic. While fluorine is a poor leaving group in SN1 and SN2 reactions because the fluoride ion is not stable on its own, its role in the rate-determining step of SNAr (the initial nucleophilic attack) is activating.

Studies on variously substituted fluoropyridines have shown that the position of the substituents is crucial to reactivity. Electron-withdrawing groups positioned ortho and para to the fluorine atom enhance the rate of substitution by stabilizing the Meisenheimer intermediate. nih.gov For this compound, the ester group at the 4-position and the ring nitrogen work in concert to activate the C3-position towards nucleophilic attack. Research on related polyhalogenated pyridines demonstrates that nucleophilic substitution often occurs site-selectively at the fluorine substituent over other halogens like chlorine or bromine. rsc.org

| Substrate | Nucleophile | Conditions | Major Product | Selectivity/Yield |

|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | Various Amines | Metal-free | 2-Amino-5-bromopyridine derivative | Excellent Yield |

| 3-Bromo-2-fluoropyridine | Various Amines | Metal-free | 2-Amino-3-bromopyridine derivative | Excellent Yield |

| 2-Bromo-3-fluoropyridine | Various Amines | Metal-free | 3-Amino-2-bromopyridine derivative | Low Conversion |

| 5-Fluoro-2-chloropyrimidine | Various Amines | Metal-free | 5-Fluoro-2-aminopyrimidine derivative | Reversed Selectivity (Cl replaced) |

Reactivity in Functional Group Interconversions of the Pyridine Ring

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another. slideshare.net In this compound, both the fluorine atom and the pyridine nitrogen present opportunities for such conversions.

The fluorine atom can be replaced by a variety of nucleophiles, leading to a range of substituted pyridine derivatives. This SNAr reaction has been used to install alkoxy and thio substituents, providing access to ether and thioether compounds, respectively. acs.org

Another key reaction involving the pyridine ring is the oxidation of the ring nitrogen. wikipedia.org Using peracids, the nitrogen atom can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more reactive towards certain electrophiles and nucleophiles and enabling further functionalization.

| Starting Material | Reagent(s) | Functional Group Transformation | Product Type | Reference |

|---|---|---|---|---|

| Fluoropyridine | RONa | C-F to C-OR | Alkoxypyridine | acs.org |

| Fluoropyridine | RSNa | C-F to C-SR | Thioether Pyridine | libretexts.org |

| Pyridine | RCO3H (Peracid) | Pyridine N to Pyridine N-Oxide | Pyridine N-Oxide | wikipedia.org |

Formation of Carbon-Nitrogen Bonds and Amination Reactions

The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of nitrogen-containing compounds. rsc.orgtcichemicals.com For this compound, amination can be achieved through several routes.

The most direct method is the nucleophilic aromatic substitution of the fluorine atom with an amine. rsc.org This reaction takes advantage of the activated nature of the C-F bond and can be performed with a wide range of primary and secondary amines to yield the corresponding 3-amino-isonicotinate derivatives. In many cases, these reactions can proceed under metal-free conditions, although palladium-catalyzed methods (such as the Buchwald-Hartwig amination) are also widely used for C-N bond formation with aryl halides. rsc.orgnih.gov

An alternative, indirect route involves the conversion of the ester group. The ester can be hydrolyzed to the corresponding carboxylic acid, which is then subjected to a rearrangement reaction. For instance, the Yamada-Curtius rearrangement can be used to convert the carboxylic acid into an amine. nih.gov This process involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the desired amine. nih.gov

| Method | Substrate | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution (SNAr) | This compound | R2NH | Meisenheimer Complex | Methyl 3-(dialkylamino)isonicotinate | rsc.org |

| Yamada-Curtius Rearrangement | 3-Fluoroisonicotinic acid | DPPA, Triethylamine | Acyl azide, Isocyanate | 3-Fluoro-4-aminopyridine | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide | Amine, Pd catalyst, Base | Organopalladium complex | N-Aryl Amine | nih.gov |

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester group of this compound is a versatile handle for further molecular modifications, primarily through hydrolysis followed by derivatization of the resulting carboxylic acid.

Ester hydrolysis, the cleavage of the ester bond, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis : This reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk The reaction is reversible, and an equilibrium is established between the reactants (ester and water) and the products (carboxylic acid and methanol). libretexts.orgsavemyexams.com

Base-catalyzed hydrolysis (Saponification) : This is the more common method and involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. savemyexams.com To obtain the free carboxylic acid, a subsequent acidification step is required. savemyexams.com This process was used in the synthesis of 3-[¹⁸F]fluoroisonicotinic acid from its methyl ester. nih.gov

Once formed, the 3-fluoroisonicotinic acid can be converted into a variety of derivatives. thermofisher.com The carboxylic acid is often "activated" to enhance its reactivity. Common methods include conversion to an acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comchromforum.org The activated acid can then react with various nucleophiles to form new functional groups. thermofisher.com

| Activating Agent/Method | Nucleophile | Product Class | Reference |

|---|---|---|---|

| SOCl₂ or (COCl)₂ | R-OH (Alcohol) | Ester | gcms.cz |

| EDC/DCC | R-NH₂ (Amine) | Amide | thermofisher.com |

| EDC/DCC | R-NHNH₂ (Hydrazine) | Acyl Hydrazide | chromforum.org |

| - | LiAlH₄ or BH₃ | Alcohol (via reduction) | vanderbilt.edu |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles and strong bases. saskoer.casigmaaldrich.com Their reaction with this compound can potentially occur at two sites: the ester carbonyl and the pyridine ring.

The most common reaction pathway is the nucleophilic addition to the electrophilic carbon of the ester's carbonyl group. masterorganicchemistry.com Grignard reagents react with esters in a characteristic double-addition process. The first equivalent of the Grignard reagent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to eliminate the methoxide (B1231860) (-OCH₃) group, yielding a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. After an acidic workup, the final product is a tertiary alcohol where two identical R groups from the Grignard reagent have been added. masterorganicchemistry.com

While Grignard reagents can react with C-F bonds, this typically requires specific catalysts and conditions. wikipedia.org Direct nucleophilic attack on the fluorinated pyridine ring is generally less favorable than the reaction at the highly electrophilic ester carbonyl, unless the organometallic reagent is exceptionally bulky, hindering its approach to the ester. saskoer.ca The strongly basic nature of Grignard reagents also means that care must be taken to avoid deprotonation if any acidic protons are present in the system. sigmaaldrich.com

| Grignard Reagent (R-MgX) | Stoichiometry | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| CH₃MgBr (Methylmagnesium bromide) | > 2 equivalents | 3-Fluoro-4-(propan-2-one-2-yl)pyridine | 2-(3-Fluoropyridin-4-yl)propan-2-ol | masterorganicchemistry.com |

| PhMgBr (Phenylmagnesium bromide) | > 2 equivalents | (3-Fluoropyridin-4-yl)(phenyl)methanone | (3-Fluoropyridin-4-yl)diphenylmethanol | masterorganicchemistry.com |

Applications of Methyl 3 Fluoroisonicotinate in Complex Molecule Synthesis and Medicinal Chemistry

Precursor in Pharmaceutical Compound Synthesis

The structural motif of a fluorinated pyridine (B92270) is a key component in numerous biologically active compounds. Methyl 3-fluoroisonicotinate serves as a readily available starting material for introducing this moiety, enabling the synthesis of complex molecules targeted for therapeutic intervention.

Development of Novel Drug Candidates

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is utilized in the synthesis of novel compounds, particularly in the field of oncology. Its derivatives have been identified as key components in the creation of inhibitors for enzymes that are overactive in various cancers. By serving as a foundational structure, it allows for the systematic modification and optimization of lead compounds, accelerating the drug discovery process.

Synthesis of Histone Demethylase Inhibitors

Histone demethylases are enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to the development of numerous cancers. A specific class of these enzymes, the Jumonji C (JmjC) domain-containing histone demethylases, are targeted for therapeutic inhibition. This compound is a key precursor for the synthesis of fluorinated pyridine-2,4-dicarboxylate derivatives, which act as potent inhibitors of these enzymes. The resulting compounds function by mimicking the natural cofactor, 2-oxoglutarate, while the fluorine substitution helps to modulate the molecule's interaction with the enzyme's active site.

Fluorinated Pyridine-2,4-dicarboxylate Derivatives as 2-Oxoglutarate Dependent Oxygenase Inhibitors

Expanding on the inhibition of histone demethylases, this compound is instrumental in creating a broader class of inhibitors for 2-oxoglutarate (2OG) dependent oxygenases. These enzymes are involved in a wide range of biological processes, including collagen synthesis and hypoxia sensing, making them important targets for various diseases.

Research has demonstrated that fluorinated derivatives of pyridine-2,4-dicarboxylate (2,4-PDCA) are effective inhibitors of human 2OG oxygenases. For instance, these compounds have shown potent inhibition of enzymes like lysine-specific demethylase 4E (KDM4E) and aspartate/asparagine-β-hydroxylase (AspH), both of which are implicated in cancer progression. The synthesis of these inhibitors often involves the chemical modification of a 3-fluoropyridine (B146971) precursor, such as this compound, to construct the final dicarboxylate structure. The strategic placement of the fluorine atom on the pyridine ring has been shown to significantly influence the inhibitor's selectivity for different oxygenases.

| Inhibitor Class | Target Enzyme Family | Therapeutic Area | Role of Fluorine |

| Fluorinated Pyridine-2,4-dicarboxylates | 2-Oxoglutarate Dependent Oxygenases | Oncology, other diseases | Modulates binding affinity and selectivity |

| Fluorinated Pyridine-2,4-dicarboxylates | JmjC Histone Demethylases (e.g., KDM4E) | Oncology | Enhances interaction with the enzyme active site |

Intermediate in Agrochemical Development

While the fluorinated pyridine scaffold is a cornerstone of modern agrochemicals, particularly in the development of synthetic auxin herbicides like Halauxifen-methyl, the direct use of this compound as a starting material is not widely documented in publicly available scientific and patent literature. Synthetic routes for many commercial pyridine-based herbicides often originate from different chlorinated or fluorinated pyridine precursors. Although this compound possesses the core structural features relevant to this class of compounds, its specific application as a key intermediate in the synthesis of commercial agrochemicals is not established in the reviewed literature.

Building Block for Advanced Organic Molecules

The reactivity of the fluorinated pyridine ring allows for its incorporation into larger, more complex molecular architectures.

Construction of Fluorine-Containing Heterocyclic Frameworks

Heterocyclic compounds, particularly those containing nitrogen and fluorine, are of immense interest in materials science and medicinal chemistry due to their unique electronic and biological properties. This compound serves as a valuable building block for synthesizing these advanced frameworks. Its functional groups—the ester and the fluorine-activated ring—provide multiple reaction sites for chemists to build upon. However, specific, prominent examples of its use in constructing complex, multi-ring heterocyclic systems through methods like cycloaddition or multi-component reactions are not extensively detailed in current research literature, which tends to focus more on its application in the synthesis of the aforementioned enzyme inhibitors.

Generation of Radiotracers for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in nuclear medicine for diagnostic purposes. iaea.org It relies on the administration of a biologically active molecule tagged with a positron-emitting radionuclide. The most commonly used radionuclides for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F). iaea.orgwikipedia.org

The synthesis of PET radiotracers involves the incorporation of these short-lived isotopes into a molecule of interest. This process must be rapid and efficient due to the radioactive decay of the isotopes. For instance, ¹¹C has a half-life of approximately 20 minutes, while ¹⁸F has a half-life of about 110 minutes. wikipedia.org

This compound, with its inherent fluorine atom, could be a precursor for the synthesis of ¹⁸F-labeled radiotracers. The non-radioactive ¹⁹F atom could potentially be replaced with the radioactive ¹⁸F isotope through nucleophilic substitution reactions. However, direct radiofluorination of such an electron-deficient aromatic ring is challenging. A more common approach involves the use of precursors where a leaving group is displaced by [¹⁸F]fluoride.

Alternatively, the methyl ester group of this compound could be modified. For example, it could be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle to attach a prosthetic group already labeled with ¹⁸F. Another possibility is the use of ¹¹C-labeled methylating agents, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to introduce a radioactive methyl group, although this would require prior demethylation of the molecule. researchgate.net

Table 1: Common Radionuclides for PET Imaging

| Radionuclide | Half-life (minutes) | Common Precursors |

| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I |

| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]F⁻ |

| Nitrogen-13 (¹³N) | 9.97 | [¹³N]NH₃ |

| Oxygen-15 (¹⁵O) | 2.04 | [¹⁵O]O₂, [¹⁵O]H₂O |

Yamada-Curtius Rearrangement for Aminoheterocycle Synthesis

The Curtius rearrangement is a chemical reaction that allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. nih.govnih.gov The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the amine. wikipedia.orgnih.gov A modification of this reaction, often referred to as the Yamada-Curtius rearrangement, allows for the direct conversion of a carboxylic acid to a carbamate in the presence of an alcohol.

This reaction is particularly useful in medicinal chemistry for the synthesis of complex molecules containing amine functionalities, including aminoheterocycles. nih.gov Heterocyclic amines are prevalent structures in many pharmaceuticals.

This compound could be a starting material for the synthesis of 3-fluoro-4-aminopyridine derivatives via a Yamada-Curtius rearrangement. The synthetic route would involve the following steps:

Hydrolysis: The methyl ester of this compound would first be hydrolyzed to 3-fluoroisonicotinic acid.

Acyl Azide Formation: The carboxylic acid would then be converted to an acyl azide. This is typically achieved by reacting the acid with an activating agent followed by an azide source, or directly with diphenylphosphoryl azide (DPPA).

Rearrangement: The acyl azide would then undergo thermal or photochemical rearrangement to form an isocyanate.

Trapping with an Alcohol: In the presence of an alcohol, such as tert-butanol, the isocyanate is trapped to form a Boc-protected amine (a carbamate).

Deprotection: The protecting group is then removed to yield the final aminoheterocycle.

This methodology provides a pathway to introduce an amino group onto the pyridine ring, which can be a key step in the synthesis of biologically active molecules.

Contributions to Materials Science

The unique properties imparted by the fluorine atom and the pyridine ring make fluorinated pyridine derivatives attractive candidates for the development of advanced materials.

Integration into Polymers and Coatings

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy, which translates to hydrophobicity and oleophobicity. These characteristics make them highly desirable for a wide range of applications, particularly in protective coatings.

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. For instance, the methyl ester could be converted to other functional groups, such as a vinyl or an acrylate group, that can undergo polymerization. The incorporation of the 3-fluoropyridine moiety into a polymer backbone could impart several beneficial properties to the resulting material:

Low Surface Energy: The presence of the C-F bond would lower the surface energy of the polymer, leading to coatings with excellent water and oil repellency.

Thermal Stability: The high strength of the C-F bond could enhance the thermal stability of the polymer.

Chemical Resistance: The electron-withdrawing nature of the fluorine atom can make the pyridine ring more resistant to chemical attack.

Adhesion: The nitrogen atom in the pyridine ring could potentially improve adhesion to certain substrates through hydrogen bonding or coordination.

These properties would be advantageous for developing high-performance coatings for applications ranging from anti-fouling surfaces to protective layers for electronics.

Precursors for Electronic and Photonic Materials

Organic electronic and photonic materials are at the forefront of materials science research, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, molecular packing, and stability.

Fluorinated aromatic compounds are of particular interest in this field. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the stability of the material against oxidation.

The 3-fluoropyridine core of this compound makes it a potential building block for the synthesis of more complex organic molecules for electronic and photonic applications. Through cross-coupling reactions, the pyridine ring can be extended to create conjugated systems with tailored electronic and optical properties. The fluorine substituent can be used to fine-tune these properties and to influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Functionalization in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (also known as linkers). amazonaws.comresearchgate.net Their high surface areas, tunable pore sizes, and functionalizable nature make them promising materials for a variety of applications, including gas storage and separation, catalysis, and sensing. amazonaws.comresearchgate.net

The properties of a MOF are largely determined by the nature of its metal nodes and organic linkers. The functionalization of the organic linkers is a common strategy to tailor the properties of a MOF for a specific application.

This compound could be utilized in the synthesis of functionalized MOFs in a couple of ways:

As a linker precursor: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoroisonicotinic acid. This molecule can then be used as a linker in the synthesis of a MOF. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming the framework structure. The fluorine atom would then be decorating the pores of the MOF.

For post-synthetic modification: Alternatively, a pre-existing MOF with reactive sites could be modified with a derivative of this compound.

The introduction of the 3-fluoropyridine moiety into a MOF could have several benefits:

Modified Adsorption Properties: The fluorine atom can alter the polarity and electrostatic potential of the pore surface, which can influence the adsorption of guest molecules. This could be exploited for selective gas separation.

Enhanced Stability: The incorporation of fluorine can increase the hydrophobicity of the MOF, potentially improving its stability towards moisture.

Catalytic Activity: The Lewis basic nitrogen atom of the pyridine ring could act as a catalytic site.

Green Chemistry Principles in the Synthesis and Application of Methyl 3 Fluoroisonicotinate

Development of Efficient and Environmentally Friendly Synthetic Routes

Traditional methods for synthesizing fluorinated pyridines often involve multiple steps, starting with pre-functionalized precursors. A common route to a close analog, methyl 3-fluoropyridine-4-carboxylate, involves the nitration of methyl isonicotinate (B8489971), followed by a nucleophilic aromatic substitution (SNAr) of the nitro group with a fluoride (B91410) anion. nih.govresearchgate.net This multi-step process, while effective, can generate significant waste from nitrating agents and byproducts.

More modern and environmentally friendly approaches focus on direct C–H functionalization, which streamlines the synthetic process by avoiding the need for pre-installed leaving groups. nih.gov One such method involves the direct, site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF₂). This reaction proceeds at ambient temperature and offers high selectivity for the C-H bond adjacent to the nitrogen atom. researchgate.net Another advanced method is the Rh(III)-catalyzed C–H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov These direct approaches significantly reduce the number of synthetic steps, which aligns with the green chemistry principle of waste prevention.

| Synthetic Route | Starting Material | Key Reagents | Number of Steps (from isonicotinate) | Environmental Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | Methyl isonicotinate | HNO₃/H₂SO₄, CsF | 2 | Generates acidic waste; uses stoichiometric reagents. nih.govresearchgate.net |

| Direct C-H Fluorination | Methyl isonicotinate | AgF₂ | 1 | High atom economy; avoids nitration step; uses a heavy metal reagent. researchgate.net |

| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oximes and alkynes | [Cp*RhCl₂]₂ | 1 | Catalytic use of metal; avoids pre-functionalization of the pyridine (B92270) ring. nih.gov |

Application of Metal-Free Catalysis

A significant goal in green chemistry is the replacement of heavy metal catalysts with more benign alternatives to prevent contamination of products and the environment. In the context of fluorination, several metal-free approaches have been developed.

Electrophilic fluorination using N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) is a prominent metal-free method. nih.govwikipedia.orgresearchgate.net These reactions can be performed under neutral or acidic conditions, avoiding the use of metal catalysts. For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® provides a route to fluorinated pyridines without the need for a metal catalyst. nih.gov

Furthermore, the field of organocatalysis offers promising metal-free alternatives. rsc.org Chiral amines and other small organic molecules can catalyze fluorination reactions with high enantioselectivity. mdpi.com While not yet specifically reported for Methyl 3-fluoroisonicotinate, the activation of pyridine rings using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has been shown to facilitate the metal-free nucleophilic addition of anions, representing a viable strategy for metal-free functionalization. acs.org

| Catalysis Type | Example Reagent/Catalyst | Reaction Type | Advantages |

| Electrophilic N-F Reagent | Selectfluor® | Electrophilic Fluorination | Metal-free, commercially available, versatile. nih.govmdpi.com |

| Lewis Acid Activation | BF₃·OEt₂ | Nucleophilic Addition | Metal-free, activates the pyridine ring for substitution. acs.org |

| Organocatalysis | β,β-diaryl serines | Enantioselective Fluorination | Metal-free, potential for high stereoselectivity. mdpi.com |

Utilization of Aqueous Media and Renewable Solvents in Fluorination Reactions

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional fluorination reactions often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity.

Research has demonstrated the feasibility of conducting fluorination reactions in more environmentally benign media. Water, as the ultimate green solvent, has been successfully used for the fluorination of certain pyridine derivatives. For example, the fluorination of 2-aminopyridines with Selectfluor can be achieved in a water and chloroform (B151607) system under mild conditions. csic.es

The development of bio-based, renewable solvents offers another avenue for greening fluorination processes. Cyrene™ (dihydrolevoglucosenone), derived from cellulose, has emerged as a promising alternative to DMF and NMP. mdpi.commdpi.comunimi.it It has been successfully used as a solvent for palladium-catalyzed reactions on pyridine derivatives and in the synthesis of bioactive molecules, demonstrating its potential applicability in the synthesis of compounds like this compound. nih.govresearchgate.net Other bio-renewable solvents such as γ-valerolactone (GVL) have also shown promise in reactions involving fluorinated compounds. nih.gov

| Solvent Type | Example Solvent | Application in Fluorination/Pyridine Chemistry | Green Advantages |

| Aqueous Media | Water | Fluorination of aminopyridines with Selectfluor. csic.es | Non-toxic, non-flammable, abundant, and inexpensive. |

| Bio-renewable | Cyrene™ | Synthesis involving pyridine derivatives; general amide synthesis. mdpi.comnih.govresearchgate.net | Derived from renewable biomass, biodegradable, lower toxicity than DMF/NMP. |

| Bio-renewable | γ-Valerolactone (GVL) | Co-solvent with Cyrene™ for reactions on bromopyridines. nih.gov | Derived from biomass, biodegradable. |

Strategies for Atom Economy and Waste Minimization in Fluorinated Compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Reactions with high atom economy generate less waste. The E-Factor, which is the ratio of the mass of waste to the mass of product, is another important metric for evaluating the environmental impact of a process. sheldon.nl

Traditional multi-step syntheses, such as the SNAr route involving nitration, often have poor atom economy. The atoms from the nitrating agents (HNO₃, H₂SO₄) and the displaced nitro group are not incorporated into the final product and become waste.

Table for Atom Economy Comparison of Synthetic Routes to 3-Fluoropyridines

| Reaction Type | Generic Equation | Theoretical Atom Economy | Byproducts |

|---|---|---|---|

| SNAr (via nitration) | C₅H₄N-CO₂Me + HNO₃ → C₅H₃N(NO₂)-CO₂Me + H₂O; C₅H₃N(NO₂)-CO₂Me + MF → C₅H₃NF-CO₂Me + MNO₂ | Low | H₂O, MNO₂, excess acid |

This is a simplified representation. Actual atom economy depends on the specific reagents used.

Strategies to improve atom economy and minimize waste in the synthesis of fluorinated compounds like this compound focus on designing more direct and efficient reactions. As discussed, direct C-H fluorination is a prime example of a high atom economy reaction. researchgate.net By replacing a hydrogen atom directly with a fluorine atom, the generation of stoichiometric byproducts is minimized, leading to a significantly lower E-Factor.

Process optimization, such as using catalytic reagents instead of stoichiometric ones, also plays a crucial role in waste minimization. primescholars.com The shift from stoichiometric reagents to catalytic systems, whether metal-based or organocatalytic, is a fundamental strategy for reducing waste in the chemical industry.

Future Directions and Research Opportunities for Methyl 3 Fluoroisonicotinate Chemistry

Exploration of Novel Reactivities and Transformation Pathways

While the fundamental reactivity of the isonicotinate (B8489971) scaffold is well-established, the presence of a fluorine atom at the 3-position introduces unique electronic effects that are yet to be fully exploited. Future research will likely focus on uncovering novel transformation pathways that are either enabled or significantly influenced by this fluorine substituent. This includes exploring its role in directing regioselective C-H functionalization at other positions on the pyridine (B92270) ring. The electron-withdrawing nature of fluorine can activate or deactivate specific sites towards electrophilic or nucleophilic attack, opening avenues for previously inaccessible derivatization strategies.

Furthermore, investigations into the participation of the fluoro-substituent in unconventional bonding interactions and its influence on the stability of reaction intermediates could lead to the discovery of entirely new classes of reactions. Exploring the reactivity of the methyl ester group in the context of the fluorinated ring will also be crucial for developing new methods for late-stage functionalization and the synthesis of diverse derivatives.

Design of Advanced Catalytic Systems for Selective Fluorination

The development of efficient and selective methods for the synthesis of methyl 3-fluoroisonicotinate and its analogs remains a critical area of research. While several fluorination techniques exist, the design of advanced catalytic systems tailored for the isonicotinate core is a promising frontier. Future efforts will likely concentrate on the development of transition-metal catalysts, organocatalysts, and photocatalytic systems that can achieve high regioselectivity and enantioselectivity in the fluorination of pyridine rings.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal Catalysts | High reactivity and selectivity, potential for asymmetric fluorination. | Development of ligands that can control regioselectivity on the pyridine ring. |

| Organocatalysts | Metal-free, often milder reaction conditions, potential for enantioselective transformations. | Design of chiral catalysts for the asymmetric fluorination of isonicotinate precursors. |

| Photocatalysts | Use of light energy to drive reactions, access to unique reactive intermediates. | Exploration of new photocatalytic cycles for C-H fluorination of the pyridine scaffold. |

| Electrochemical Methods | Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction conditions. | Development of electrochemical cells and electrode materials for selective fluorination. |

Expansion of Applications in Bioactive Compound Discovery

The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make this compound an attractive scaffold for the discovery of new bioactive compounds. Future research will undoubtedly focus on leveraging this building block to synthesize novel libraries of compounds for screening against a wide range of biological targets.

The isonicotinate core is a common motif in many existing pharmaceuticals, and the introduction of a fluorine atom can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles. Researchers will likely explore the synthesis of amides, hydrazides, and other derivatives from the methyl ester functionality of this compound to generate diverse molecular architectures. High-throughput screening of these derivatives against various disease targets, including enzymes, receptors, and ion channels, will be a key strategy in identifying new lead compounds for drug development.

Integration with High-Throughput Synthesis and Automation

To accelerate the discovery and optimization of bioactive compounds derived from this compound, the integration of high-throughput synthesis and automation will be indispensable. Automated synthesis platforms can enable the rapid and parallel synthesis of large libraries of derivatives, significantly reducing the time and effort required for lead generation.

Future research in this area will involve the development of robust and reliable automated protocols for the derivatization of this compound. This includes adapting known reactions for automated platforms and developing new synthetic methodologies that are amenable to robotic systems. The use of flow chemistry, where reagents are continuously pumped through a reactor, is another promising approach for the automated and scalable synthesis of these compounds. By combining automated synthesis with high-throughput screening, researchers can create a powerful engine for the discovery of new drug candidates.

| Technology | Application in this compound Chemistry |

| Parallel Synthesis Robots | Rapid generation of libraries of amides, esters, and other derivatives for screening. |

| Flow Chemistry Systems | Continuous and scalable synthesis of this compound and its key intermediates. |

| Automated Purification Systems | High-throughput purification of synthesized compounds, ensuring high purity for biological testing. |

| Integrated Screening Platforms | Seamless connection of automated synthesis with biological screening assays for rapid hit identification. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between synthetic chemistry and computational modeling offers a powerful paradigm for accelerating research in this compound chemistry. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.

Future research will increasingly rely on a combined experimental and computational approach. For instance, computational studies can be used to predict the most likely sites for C-H functionalization, guiding the design of new synthetic strategies. Theoretical calculations can also help in understanding the mechanism of catalytic reactions, aiding in the development of more efficient and selective catalysts. Furthermore, in silico screening of virtual libraries of this compound derivatives can help prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. This integrated approach will be crucial for unlocking the full potential of this compound in various scientific and technological fields.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| Molecular Docking | In silico screening of derivatives against biological targets to predict binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. |

| Molecular Dynamics (MD) Simulations | Study of the conformational behavior and interactions of derivatives with biological macromolecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.